N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide is a hydrazone Schiff base compound. It is known for its versatile applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an azomethine group (–CONH–N=CH–) which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol medium with a catalytic amount of acetic acid under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the azomethine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals and lanthanides.
Biology: Exhibits significant biological activities including antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent due to its anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with metal ions and biological targets. The azomethine group plays a crucial role in its binding affinity to metal ions, forming stable complexes. These complexes can exhibit enhanced biological activities such as increased antioxidant or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
- N’-[(1Z)-1-(5-chloro-2-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide
- N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features and the presence of the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with a variety of metal ions and its broad range of biological activities make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H12N4O2 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O2/c1-9(10-4-2-3-5-12(10)18)16-17-13(19)11-8-14-6-7-15-11/h2-8,18H,1H3,(H,17,19)/b16-9- |
InChI Key |
OVPGSRVGLNGSII-SXGWCWSVSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
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